4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one

BET Bromodomain iNOS TDO

4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one (CAS: 31201-52-2) is a uniquely substituted benzo[cd]indol-2(1H)-one scaffold with a 4‑bromo and 6‑nitro pattern that imparts distinct biological activities. Unlike unsubstituted or mono‑substituted analogs, this compound demonstrates selective human iNOS inhibition (IC₅₀ 210 nM) and ROS‑mediated disruption of bacterial physiology (40‑60% ATP reduction in S. aureus). It serves as a versatile intermediate for cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) and as a probe in BET bromodomain SAR studies. Procure this high‑differentiation chemical tool to ensure reproducible, target‑specific results in inflammation, oncology, and microbiology research.

Molecular Formula C11H5BrN2O3
Molecular Weight 293.07 g/mol
Cat. No. B12817550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-nitrobenzo[cd]indol-2(1h)-one
Molecular FormulaC11H5BrN2O3
Molecular Weight293.07 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(C=C3C2=C1NC3=O)Br)[N+](=O)[O-]
InChIInChI=1S/C11H5BrN2O3/c12-5-3-6-9(14(16)17)2-1-8-10(6)7(4-5)11(15)13-8/h1-4H,(H,13,15)
InChIKeyNINGWLWRQHZEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one: Procuring a Differentiated Benzo[cd]indol-2(1H)-one Scaffold for Selective Target Engagement


4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one (CAS: 31201-52-2, C₁₁H₅BrN₂O₃, MW: 293.07 g/mol) is a heterocyclic compound belonging to the benzo[cd]indol-2(1H)-one family . It features a planar, fused aromatic system with a bromine atom at the 4-position and a nitro group at the 6-position, which together confer distinct steric and electronic properties . This substitution pattern is critical for its utility as a synthetic intermediate and a probe in drug discovery, as the benzo[cd]indole core is a recognized scaffold for BET bromodomain inhibitors [1].

Why 4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one Is Not Interchangeable with Other Benzo[cd]indol-2(1H)-one Analogs


The benzo[cd]indol-2(1H)-one scaffold exhibits high sensitivity to substitution patterns; small changes in the type or position of functional groups can lead to profound shifts in biological target selectivity, potency, and mechanism of action [1]. For instance, while the core is known for BET bromodomain inhibition, the specific 4-bromo-6-nitro substitution has been linked to distinct activities, including iNOS inhibition and ROS-mediated bacterial disruption, which are not observed in unsubstituted or mono-substituted analogs [2]. Therefore, treating 4-bromo-6-nitrobenzo[cd]indol-2(1H)-one as a generic, interchangeable benzo[cd]indol-2(1H)-one derivative is scientifically unfounded and can lead to failed experiments or misdirected drug discovery efforts.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one from Structural Analogs


Divergent Target Selectivity: iNOS vs. TDO Inhibition Dictated by Bromine Position

The position of the bromine atom on the benzo[cd]indol-2(1H)-one core is a critical determinant of target selectivity. The 4-bromo isomer (4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one) demonstrates a preference for inhibiting human inducible nitric oxide synthase (iNOS) with an IC₅₀ of 210 nM [1]. In contrast, its positional isomer, 8-bromo-6-nitrobenzo[cd]indol-2(1H)-one (CAS 31211-17-3), shows an IC₅₀ of 40 nM against human tryptophan 2,3-dioxygenase (TDO) [2]. This represents a >5-fold shift in potency and a complete change in the primary biological target, underscoring that these isomers are not functionally interchangeable.

BET Bromodomain iNOS TDO Cancer Inflammation

Enhanced Lipophilicity and Calculated Physicochemical Differentiation from Non-Brominated Analog

The presence of the bromine atom at the 4-position introduces a significant shift in calculated physicochemical properties compared to the non-brominated analog, 6-nitrobenzo[cd]indol-2(1H)-one (CAS 34599-42-3). The target compound exhibits a substantially higher calculated XLogP3 value of 2.6 [1], indicating greater lipophilicity, compared to the non-brominated analog which has a lower molecular weight (214.18 g/mol) and is expected to be more polar . This difference in lipophilicity can critically influence membrane permeability, solubility, and off-target binding in cellular assays.

Medicinal Chemistry Drug Design Physicochemical Properties Lead Optimization

Unique Mechanism of Action: ROS-Mediated Disruption of Bacterial Physiology

4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one demonstrates a unique mechanism of antibacterial action not shared by all benzo[cd]indol-2(1H)-one derivatives. It disrupts bacterial physiology specifically through the overproduction of reactive oxygen species (ROS), which leads to the oxidation of lipids and proteins in cell membranes . This oxidative stress results in a quantifiable reduction in ATP synthesis of 40–60% in *Staphylococcus aureus* and downregulates virulence factors, including biofilm formation . This ROS-dependent mechanism is a distinct functional property conferred by the specific combination of the 4-bromo and 6-nitro substituents.

Antibacterial Oxidative Stress Reactive Oxygen Species Biofilm Staphylococcus aureus

Potency Differential in BET Bromodomain Binding: Nitro Group is Essential

Within the benzo[cd]indol-2(1H)-one class, the presence of the nitro group at the 6-position is a key determinant of binding affinity to BET bromodomains. The core scaffold itself can be a potent BRD4 inhibitor, with optimized derivatives achieving Kd values of 124-137 nM [1]. While direct Kd data for 4-bromo-6-nitrobenzo[cd]indol-2(1H)-one against BRD4 is not reported, the 6-nitro analog (without bromine) shows an IC₅₀ of 63 nM against a BRD4 Y97A mutant BD2 domain [2]. This strongly suggests that the nitro group is a critical pharmacophore for BET inhibition, and its presence in the target compound is likely to confer significant potency, whereas the non-nitrated analog, 6-bromo-benzo[cd]indol-2(1H)-one, would not be expected to engage this target with comparable efficacy.

BET Bromodomain BRD4 Epigenetics Cancer Therapeutics Target Engagement

Optimized Application Scenarios for 4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one Based on Quantitative Evidence


Selective iNOS Inhibition Studies in Cancer and Inflammation

Based on its verified IC₅₀ of 210 nM against human iNOS, 4-bromo-6-nitrobenzo[cd]indol-2(1H)-one is an appropriate chemical probe for investigating the role of iNOS in disease models. In contrast to its 8-bromo positional isomer, which targets TDO, this compound provides a more selective tool for iNOS-related pathways, such as those involved in tumor progression and inflammatory disorders [1].

Lead Optimization in BET Bromodomain Inhibitor Development

As part of the benzo[cd]indol-2(1H)-one class, a known scaffold for potent and specific BET bromodomain inhibitors, this compound serves as a valuable starting point for structure-activity relationship (SAR) studies [1]. Its specific substitution pattern (4-bromo, 6-nitro) can be used to explore the impact of halogen and nitro groups on target engagement, selectivity, and pharmacokinetic properties, building upon foundational work that identified leads with Kd values of 124-137 nM for BRD4 [1].

Exploration of ROS-Dependent Antibacterial Mechanisms

The unique, quantifiable ROS-mediated disruption of bacterial physiology (40-60% ATP reduction in *S. aureus*) makes this compound a specialized tool for studying oxidative stress pathways and anti-virulence strategies in microbiology [1]. This mechanism is a distinct functional attribute not conferred by the unsubstituted benzo[cd]indol-2(1H)-one core, allowing for targeted investigation of this pathway.

Synthetic Intermediate for Diversely Functionalized Bioactive Molecules

With its dual functional groups (bromo and nitro), this compound is a versatile synthetic intermediate for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reduction to the corresponding amino derivative [1]. This allows for the rapid generation of libraries of benzo[cd]indol-2(1H)-one-based analogs for drug discovery and chemical biology applications.

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